molecular formula C15H21NO4 B15059961 (R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Cat. No.: B15059961
M. Wt: 279.33 g/mol
InChI Key: CHFKEFGYSYDIPT-CYBMUJFWSA-N
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Description

(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral morpholine derivative designed for use in pharmaceutical research and development. This compound serves as a versatile synthetic intermediate or building block. The structure incorporates a carboxybenzyl (Cbz) protecting group on the morpholine nitrogen, a hydroxymethyl functional group for further derivatization, and a 2,2-dimethyl motif that introduces conformational restraint. Chiral building blocks like this are of significant value in drug discovery, particularly in the synthesis of potential enzyme inhibitors or receptor ligands where stereochemistry is critical for biological activity . The specific physical and chemical properties (e.g., melting point, specific rotation) for this compound should be confirmed by the supplier. This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

benzyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m1/s1

InChI Key

CHFKEFGYSYDIPT-CYBMUJFWSA-N

Isomeric SMILES

CC1(CN([C@@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and morpholine.

    Protection: The hydroxyl groups of the starting material are protected using a suitable protecting group, such as the carbobenzyloxy (Cbz) group.

    Formation of Morpholine Ring: The protected intermediate undergoes cyclization to form the morpholine ring.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a series of reactions, including oxidation and reduction steps.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups/Modifications Potential Applications Molecular Weight (g/mol) Melting Point (°C)
(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine Chiral morpholine core; Cbz group (4-position); hydroxymethyl (5-position); 2,2-dimethyl Cbz (protective), hydroxymethyl, dimethyl-morpholine Pharmaceutical intermediate, chiral synthesis ~337.4 (calculated) Not reported
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Morpholine-carbonyl linked to phenyl; thiazole-pyrimidine scaffold Thiazole, pyrimidine, morpholine-carbonyl Kinase inhibition, medicinal chemistry ~504.6 (calculated) Not reported
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine-boronate ester; morpholine substituent Boronate ester, pyridine, morpholine Suzuki-Miyaura cross-coupling, chemical synthesis 290.16 132–135

Key Observations

Structural Complexity and Chirality :

  • The target compound’s chirality and Cbz protection contrast with the planar, heteroaromatic systems in the thiazole-pyrimidine derivative . The latter’s rigid scaffold suggests applications in targeting enzymatic active sites (e.g., kinases), whereas the former’s flexibility and protective groups make it suitable for stepwise synthetic strategies.
  • The boronate ester in 4-[5-(dioxaborolan-2-yl)-pyridinyl]morpholine highlights its utility in cross-coupling reactions, a role distinct from the target compound’s use as a chiral building block.

Functional Group Reactivity: The hydroxymethyl group in the target compound allows for derivatization (e.g., phosphorylation, ester formation), which is absent in the boronate ester compound .

Research Findings and Implications

  • Synthetic Utility : The Cbz-protected hydroxymethyl group in the target compound enables orthogonal protection strategies in multi-step syntheses, contrasting with the boronate ester’s role in metal-catalyzed reactions .
  • Thermal Stability : The boronate ester compound’s defined melting point (132–135°C) suggests higher crystallinity compared to the target compound, whose physical properties remain uncharacterized in available literature.

Biological Activity

Chemical Structure and Properties

The molecular formula of (R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is C₁₅H₂₁NO₄, with a molecular weight of approximately 279.336 g/mol. The compound features a morpholine ring, characterized by one nitrogen atom and five carbon atoms, along with a benzyloxycarbonyl (Cbz) group and a hydroxymethyl substituent at the 5-position. These structural elements suggest that the compound may interact with various biological targets, potentially serving as an intermediate in the synthesis of enzyme inhibitors or receptor ligands.

Antiproliferative Effects

While specific studies on this compound are scarce, related compounds such as hydroxymethylbenzopsoralens have demonstrated significant antiproliferative effects. These compounds inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells. Such findings indicate that this compound could exhibit similar biological activities due to its structural similarities .

Enzyme Inhibition

The presence of the morpholine ring in this compound is often associated with pharmacological activity. Interaction studies are necessary to determine its potential as an enzyme inhibitor. The compound's functional groups may facilitate interactions with various enzymes or receptors, making it a candidate for further pharmacological exploration.

Synthesis and Characterization

Research has focused on the synthesis of morpholine derivatives, including this compound. Various synthetic routes have been developed to produce this compound efficiently. For instance, methods involving the reaction of morpholine derivatives with Cbz-protected hydroxymethyl groups have been explored .

Comparative Studies

Comparative studies involving similar morpholine derivatives have highlighted their biological profiles. For example, compounds with hydroxymethyl groups at different positions have shown varying degrees of antiproliferative activity against cancer cell lines. Such studies could provide insights into the potential efficacy of this compound in therapeutic applications .

Future Directions

Further research is essential to elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:

  • In vitro and In vivo Studies : Conducting detailed biological assays to assess the compound's efficacy against various cancer cell lines.
  • Mechanistic Studies : Investigating the interaction of the compound with specific enzymes or receptors to understand its pharmacological potential.
  • Structure-Activity Relationship (SAR) Analysis : Analyzing how modifications to the chemical structure affect biological activity.

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